4-(Diphenylmethyl)piperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C18H22N4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazine-1-carboximidamide typically involves the reaction of diphenylmethylamine with piperazine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
4-(Diphenylmethyl)piperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylmethyl)piperazine-1-carboxamide
- 4-(Diphenylmethyl)piperazine-1-carboxylate
- 4-(Diphenylmethyl)piperazine-1-carboxylic acid
Uniqueness
4-(Diphenylmethyl)piperazine-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diphenylmethyl group and a carboximidamide group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N4 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-benzhydrylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C18H22N4/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,19,20) |
InChI Key |
FDGDBKWWNQATBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.